molecular formula C22H21NO3 B11154259 3-{2-[(4-methylpiperidin-1-yl)carbonyl]phenyl}-1H-isochromen-1-one

3-{2-[(4-methylpiperidin-1-yl)carbonyl]phenyl}-1H-isochromen-1-one

Cat. No.: B11154259
M. Wt: 347.4 g/mol
InChI Key: ZAAYWWBKVGBZGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{2-[(4-methylpiperidin-1-yl)carbonyl]phenyl}-1H-isochromen-1-one is a synthetic compound that belongs to the class of isochromen-1-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a piperidine ring, which is a common motif in many pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(4-methylpiperidin-1-yl)carbonyl]phenyl}-1H-isochromen-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 4-methylpiperidine with a suitable benzoyl chloride derivative to form the intermediate 4-methylpiperidin-1-yl benzoyl compound. This intermediate is then subjected to cyclization with an appropriate isochromen-1-one precursor under acidic or basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistent quality and reducing waste .

Chemical Reactions Analysis

Types of Reactions

3-{2-[(4-methylpiperidin-1-yl)carbonyl]phenyl}-1H-isochromen-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{2-[(4-methylpiperidin-1-yl)carbonyl]phenyl}-1H-isochromen-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Properties

Molecular Formula

C22H21NO3

Molecular Weight

347.4 g/mol

IUPAC Name

3-[2-(4-methylpiperidine-1-carbonyl)phenyl]isochromen-1-one

InChI

InChI=1S/C22H21NO3/c1-15-10-12-23(13-11-15)21(24)19-9-5-4-8-18(19)20-14-16-6-2-3-7-17(16)22(25)26-20/h2-9,14-15H,10-13H2,1H3

InChI Key

ZAAYWWBKVGBZGM-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC=CC=C2C3=CC4=CC=CC=C4C(=O)O3

Origin of Product

United States

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